molecular formula C18H16N2O3S2 B2813620 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide CAS No. 682783-26-2

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide

Cat. No.: B2813620
CAS No.: 682783-26-2
M. Wt: 372.46
InChI Key: WPOOMINXEZSLEF-RVDMUPIBSA-N
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Description

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

A series of novel thioxothiazolidin-4-one derivatives, including compounds related to (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide, have been synthesized and shown to possess significant anticancer and antiangiogenic properties. These derivatives were found to inhibit tumor growth and endothelial proliferation induced by tumors in mouse models, indicating their potential as anticancer agents with the ability to suppress tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction

Further studies on similar thioxothiazolidin-4-one derivatives have demonstrated moderate to strong antiproliferative activity against human leukemia cell lines, highlighting the importance of the thiazolidinone framework in anticancer activity. These compounds have been shown to induce cytotoxicity and apoptosis in a dose-dependent manner, making them promising candidates for anticancer therapy (Chandrappa et al., 2009).

MMP Inhibition and Potential Wound Healing

The incorporation of thiazolidinone moieties in certain derivatives has been associated with appreciable anti-inflammatory and potential wound healing effects. One such derivative exhibited significant inhibition of matrix metalloproteinase-9 (MMP-9) at nanomolar levels, suggesting a role in the inflammatory/oxidative process and potential application in wound healing (Incerti et al., 2018).

Antimicrobial Activities

Compounds structurally similar to this compound have demonstrated antimicrobial activities against a range of bacterial and fungal species, indicating their potential in the development of new antimicrobial agents (Patel & Shaikh, 2010).

Anti-hyperglycemic Activity

Thiazolidinedione derivatives, including those structurally related to the compound , have shown anti-hyperglycemic activity in diabetic models. The introduction of specific moieties onto the thiazolidine-2,4-dione ring enhanced this activity, suggesting their use as anti-hyperglycemic agents (Mahapatra et al., 2016).

Molecular and Solid State Structure Analysis

The detailed molecular and solid-state structure of thiazolidin-4-one compounds, including X-ray powder diffraction and density functional theory (DFT) studies, provide insights into their chemical properties and potential interactions with biological targets (Rahmani et al., 2017).

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-5-2-3-7-14(12)19-16(21)8-9-20-17(22)15(25-18(20)24)11-13-6-4-10-23-13/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOOMINXEZSLEF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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